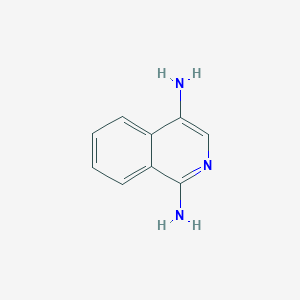![molecular formula C8H12N2O B11921858 (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The preparation of (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol involves several synthetic routes. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound .
Chemical Reactions Analysis
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Scientific Research Applications
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways due to its bioactive properties.
Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s bioactivity is attributed to its ability to inhibit specific enzymes and proteins, thereby affecting cellular processes. the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound has a similar structure but differs in its methyl substitution, which can affect its biological activity and chemical properties.
1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This derivative includes a tetrazole ring, which can enhance its bioactivity and potential therapeutic applications.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-1-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-6-7-8-2-1-4-10(8)5-3-9-7/h1-2,4,7,9,11H,3,5-6H2 |
InChI Key |
LPUBVGIASHIWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC=C2C(N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


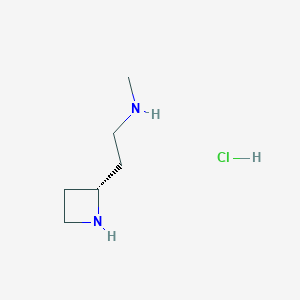
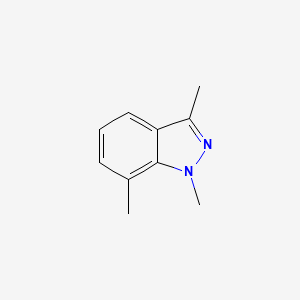
![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
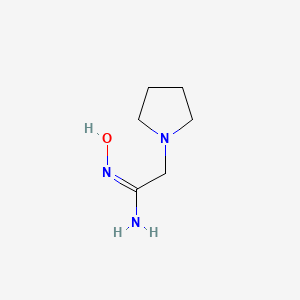
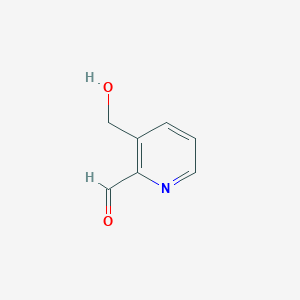
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11921808.png)
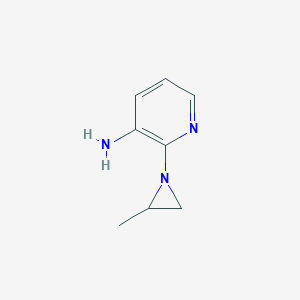

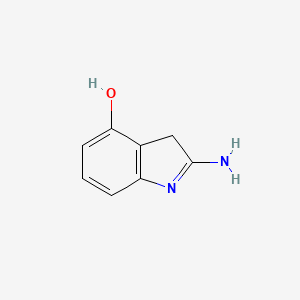
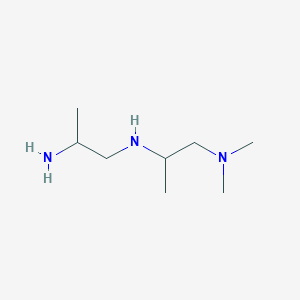
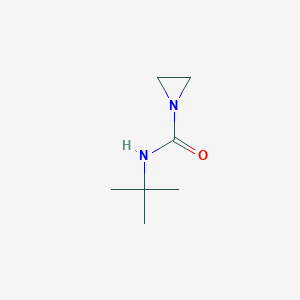
![Imidazo[1,2-a]pyrimidine-2-carbonitrile](/img/structure/B11921848.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
